N-(2-methoxyethyl)-3,5-dimethylbenzamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-3,5-dimethylbenzamide, commonly known as flunixin, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in veterinary medicine. It is a potent inhibitor of cyclooxygenase (COX) enzymes and is effective in reducing inflammation and pain in animals.
Wirkmechanismus
Flunixin works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, flunixin reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Flunixin has been shown to have a number of biochemical and physiological effects in animals. It can reduce fever, decrease platelet aggregation, and improve blood flow to tissues. In addition, it has been shown to have antioxidant properties and can protect against oxidative stress. Flunixin has also been shown to have a positive effect on the immune system, enhancing the production of cytokines and increasing phagocytosis.
Vorteile Und Einschränkungen Für Laborexperimente
Flunixin has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain in animals. However, flunixin also has some limitations. It has a relatively short half-life in animals and can be rapidly metabolized, making it difficult to maintain consistent blood levels. In addition, it can have side effects such as gastrointestinal irritation and renal toxicity, which can affect experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on flunixin. One area of interest is its potential use in human medicine. Flunixin has been shown to have anti-inflammatory properties in humans, and further research could explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another area of interest is the development of new formulations of flunixin that could improve its bioavailability and reduce its side effects. Finally, research could explore the use of flunixin in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Flunixin has been extensively studied for its anti-inflammatory and analgesic properties in animals. It is commonly used in veterinary medicine to treat pain and inflammation associated with various conditions such as musculoskeletal disorders, colic, and endotoxemia. In addition, flunixin has been shown to have potential applications in human medicine, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3,5-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-10(2)8-11(7-9)12(14)13-4-5-15-3/h6-8H,4-5H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDHNBIXYPMMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.